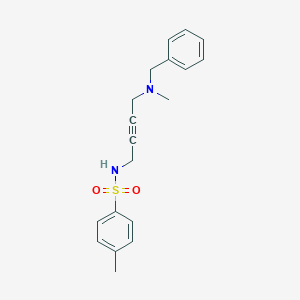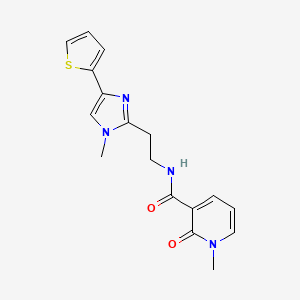![molecular formula C24H21N5O4 B2995278 methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate CAS No. 886895-99-4](/img/structure/B2995278.png)
methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
N-heterocyclic Carbenes in Organic Synthesis
N-heterocyclic carbenes (NHC), including imidazole-based catalysts, play a pivotal role in organic synthesis through transesterification and acylation reactions. These reactions are fundamental in modifying esters and alcohols under mild conditions, showcasing the utility of NHC in facilitating efficient and versatile organic transformations. Such applications underscore the importance of imidazole derivatives in the development of novel synthetic methodologies (Grasa, Kissling, & Nolan, 2002).
Crystal Structure Analysis for Drug Development
The crystal structure of azilsartan methyl ester provides insights into the conformation and interaction patterns of potential drug molecules. Understanding the molecular arrangement and hydrogen bonding in the crystal lattice can guide the design and optimization of new pharmaceutical compounds with improved efficacy and stability (Li et al., 2015).
Advanced Glycation End-Products in Health Research
Methylglyoxal, an alpha-oxoaldehyde formed in organisms, interacts with proteins to form advanced glycation end-products (AGEs), which are implicated in various health conditions, including diabetes and neurodegenerative diseases. Research into substances like methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate can contribute to understanding and potentially mitigating the formation and impact of AGEs (Nemet, Varga-Defterdarović, & Turk, 2006).
Catalysis and Chemical Reactions
Studies on catalysis, such as the use of NHCs in transesterification, highlight the role of imidazole derivatives in enhancing reaction efficiency and selectivity. These findings are crucial for developing greener and more sustainable chemical processes (Grasa, Gueveli, Singh, & Nolan, 2003).
Material Science and Corrosion Inhibition
Research into novel imidazolium-based compounds as corrosion inhibitors for metals like steel offers promising avenues for protecting industrial materials from degradation. These studies contribute to the development of safer, more effective, and environmentally friendly corrosion protection strategies (Srivastava et al., 2017).
Antimicrobial and Pharmacological Research
Imidazole derivatives have shown potential in antimicrobial and pharmacological research, suggesting their use in developing new treatments for infectious diseases and other health conditions. The ability to synthetically modify these molecules for targeted biological activity is a key aspect of their application in drug discovery (Heeres & van Cutsem, 1981).
Eigenschaften
IUPAC Name |
methyl 2-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-15-8-7-11-17(12-15)29-18(16-9-5-4-6-10-16)13-27-20-21(25-23(27)29)26(2)24(32)28(22(20)31)14-19(30)33-3/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPVMFCLYZJMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Z)-1-cyano-2-(4-methylphenyl)ethenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2995196.png)



![4-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2995201.png)
![8-chloro-1-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2995202.png)
![N-benzyl-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2995207.png)

![4,7,8-Trimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2995209.png)


![2-Chloro-N-[[(2S,4S)-1-[2-(dimethylamino)pyrimidin-4-yl]-4-fluoropyrrolidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B2995215.png)
